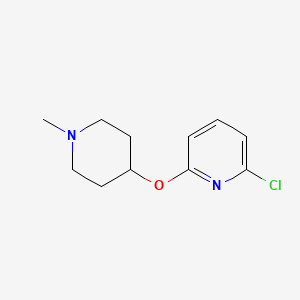










|
REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH:4]1[CH2:9][CH2:8][N:7]([CH3:10])[CH2:6][CH2:5]1.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14](Cl)[N:13]=1.CN(C=[O:23])C>>[NH3:7].[CH3:4][OH:3].[CH2:17]([O:23][C:4](=[O:3])[CH3:9])[CH3:12].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:3][CH:4]2[CH2:9][CH2:8][N:7]([CH3:10])[CH2:6][CH2:5]2)[N:13]=1 |f:0.1,5.6.7|
|


|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Warm
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature over 1 hr
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat at 120° C. for 12 hr
|
|
Duration
|
12 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partition between diethyl ether and water
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract 3 times with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
wash with saturated aqueous NaCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
WASH
|
|
Details
|
Chromatograph (silica gel, eluting with ethylacetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N.CO.C(C)OC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY | ||
| YIELD: PERCENTYIELD | 5% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC=C1)OC1CCN(CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.5 g | |
| YIELD: PERCENTYIELD | 83% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |